molecular formula C12H19Cl2N3O B1462760 3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride CAS No. 1221723-13-2

3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride

Cat. No. B1462760
M. Wt: 292.2 g/mol
InChI Key: QYZNGEORQSZMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride” is a chemical compound with the molecular formula C12H19Cl2N3O . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N3O/c13-12(14)11-3-1-10(2-4-11)9-15-5-7-16-8-6-15/h1-4H,5-9H2,(H3,13,14) .

Scientific Research Applications

Structural and Spectral Analysis

  • Structural Insights: A Mannich base derivative, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, was analyzed for its crystal structure, revealing a methylene group bridging molecules of 2-mercapto benzothiazole and morpholine. This study provided detailed conformation and hydrogen bonding interactions, offering insights into the structural aspects of morpholine-based compounds (Franklin et al., 2011).

Synthesis and Biological Activity

  • Antitumour Activity

    Research on 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide highlighted its synthesis and crystal structure, alongside its distinct inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines, indicating potential anticancer applications (Ji et al., 2018).

  • Anti-hyperglycemic Evaluation

    Novel carboximidamides linked with pyrimidine moiety and derived from cyanamides were evaluated for their anti-hyperglycemic effects. This research underscores the potential of morpholine derivatives in therapeutic applications, particularly in diabetes management (Moustafa et al., 2021).

Crystallography and Molecular Structure

  • Crystal Structure of Dimethomorph: A study on the morpholine fungicide dimethomorph elucidated its crystal structure, contributing to a deeper understanding of its action mechanism and potential for fungicidal applications (Kang et al., 2015).

properties

IUPAC Name

3-(morpholin-4-ylmethyl)benzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c13-12(14)11-3-1-2-10(8-11)9-15-4-6-16-7-5-15;;/h1-3,8H,4-7,9H2,(H3,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZNGEORQSZMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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